molecular formula C17H26N2O3S B5344193 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide

Katalognummer B5344193
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: WKXNCCNWUZAXII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins that play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

Wirkmechanismus

1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide targets the TYK2 protein, which plays a critical role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, this compound blocks the downstream signaling pathways that lead to inflammation and tissue damage in autoimmune diseases. This mechanism of action has been shown to be effective in reducing inflammation and improving disease symptoms in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and B cells. These effects suggest that this compound may have broad therapeutic potential in a variety of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide is its specificity for the TYK2 protein. Unlike other JAK inhibitors, which target multiple members of the JAK family, this compound specifically targets TYK2, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical applications.

Zukünftige Richtungen

There are several potential future directions for research on 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide. One area of focus is the development of more potent and selective TYK2 inhibitors, which may improve its therapeutic potential in autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with a particular focus on its potential to treat autoimmune diseases.

Synthesemethoden

The synthesis of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylphenylpiperidine with butylsulfonyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide. Finally, the amide is treated with trifluoroacetic acid to remove the N,N-dimethylformamide protecting group, resulting in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide has been the subject of numerous studies in recent years, with a particular focus on its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of psoriasis, inflammatory bowel disease, and lupus. These studies have provided a strong foundation for further research into the potential clinical applications of this compound.

Eigenschaften

IUPAC Name

1-butylsulfonyl-N-(4-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-4-12-23(21,22)19-11-5-6-15(13-19)17(20)18-16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXNCCNWUZAXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.